4-(tert-Butyl)-1-chloro-2-methoxybenzene

Synthetic methodology Electrophilic aromatic substitution Regioselective halogenation

4-(tert-Butyl)-1-chloro-2-methoxybenzene is a tri-substituted chlorinated anisole derivative (molecular formula C₁₁H₁₅ClO, MW 198.69 g/mol) in which the 1-chloro-2-methoxy-4-tert-butyl substitution pattern creates a sterically and electronically differentiated profile relative to positional isomers and mono-/di-substituted analogs. This specific arrangement—where the electron-donating methoxy group is ortho to the chlorine leaving group and para to the bulky tert-butyl substituent—dictates a distinct balance of activation, steric hindrance, and oxidation potential that cannot be replicated by 2-tert-butyl-4-chloro-1-methoxybenzene (CAS 14804-33-2) or by simpler analogs lacking either the tert-butyl or chlorine substituent.

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
Cat. No. B12836961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-1-chloro-2-methoxybenzene
Molecular FormulaC11H15ClO
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)Cl)OC
InChIInChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3
InChIKeyZCNKXUBCQHNANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(tert-Butyl)-1-chloro-2-methoxybenzene (CAS 1369950-17-3) — Substitution Pattern Defines Reactivity


4-(tert-Butyl)-1-chloro-2-methoxybenzene is a tri-substituted chlorinated anisole derivative (molecular formula C₁₁H₁₅ClO, MW 198.69 g/mol) in which the 1-chloro-2-methoxy-4-tert-butyl substitution pattern creates a sterically and electronically differentiated profile relative to positional isomers and mono-/di-substituted analogs . This specific arrangement—where the electron-donating methoxy group is ortho to the chlorine leaving group and para to the bulky tert-butyl substituent—dictates a distinct balance of activation, steric hindrance, and oxidation potential that cannot be replicated by 2-tert-butyl-4-chloro-1-methoxybenzene (CAS 14804-33-2) or by simpler analogs lacking either the tert-butyl or chlorine substituent [1].

Why 4-(tert-Butyl)-1-chloro-2-methoxybenzene Cannot Be Interchanged with Positional Isomers or Simpler Anisole Analogs


Positional isomerism in tert-butyl-chloro-methoxybenzene systems produces fundamentally different electronic landscapes. Moving the tert-butyl group from the 4-position to the 2-position (as in 2-tert-butyl-4-chloro-1-methoxybenzene) alters both the steric environment around the reactive chlorine center and the oxidation potential of the aromatic ring [1]. Para-substituted tert-butylated anisoles exhibit lower oxidation potentials than their ortho-substituted counterparts, directly affecting electrochemical and oxidative reaction outcomes [1]. Furthermore, removing any single substituent changes the compound's Hammett substituent constant profile, which has been quantitatively correlated with biological endpoint differences—including mutagenicity in Ames tests—across para-substituted benzene derivatives [2].

Quantitative Differentiation Evidence: 4-(tert-Butyl)-1-chloro-2-methoxybenzene vs. Closest Analogs


Synthesis Yield: Regioselective Chlorination Advantage Dictates Route Viability

The target substitution pattern (1-chloro-2-methoxy-4-tert-butyl) benefits from the strong ortho/para-directing effect of the methoxy group reinforced by the para-directing tert-butyl substituent, enabling single-step electrophilic chlorination of 4-tert-butylanisole. In contrast, 2-tert-butyl-4-chloro-1-methoxybenzene (CAS 14804-33-2) requires selective para-chlorination of 2-tert-butylanisole, where the methoxy and tert-butyl groups compete for direction . Patent data for Lewis acid-catalyzed chlorination of alkylbenzenes report optimized p-chloro-monoalkylbenzene yields of 55%–60% using thianthrene-based catalysts, with the precise yield being highly substituent-dependent [1]; for the target compound, laboratory optimized yields exceeding 70% are reported for the analogous Friedel-Crafts alkylation route from chlorobenzene .

Synthetic methodology Electrophilic aromatic substitution Regioselective halogenation

Electrochemical Oxidation Potential: Para-tert-butyl Substitution Systematically Lowers Oxidation Potential

A systematic electrochemical study of tert-butylated anisoles demonstrated that para-substitution lowers the oxidation potential while ortho-substitution raises it, as measured by anodic oxidation in methanol/NaCN at a Pt electrode [1]. The target compound (para-tert-butyl relative to methoxy) thus exhibits a lower oxidation potential than its ortho-tert-butyl positional isomer (2-tert-butyl-4-chloro-1-methoxybenzene). This difference in oxidation potential directly controls product distribution in anodic cyanation: increasing tert-butyl substitution level raises the relative extent of aromatic-ring addition over substitution [1]. For redox shuttle applications in lithium-ion cells, tert-butyl-dimethoxybenzene positional isomers show differentiated performance: 2-t-butyl-1,4-dimethoxybenzene, 4-t-butyl-1,2-dimethoxybenzene, and 3,5-di-t-butyl-1,2-dimethoxybenzene were identified as promising candidates, with the 4-t-butyl-1,2-substitution pattern demonstrating distinct electrochemical behavior [2].

Electroorganic synthesis Cyclic voltammetry Redox shuttle design

Mutagenicity Risk Profile: Hammett Constant-Based Predictability of Biological Endpoints

In a systematic Ames test study of para-substituted phenyl glycidyl ethers, mutagenicity in both TA100 and TA1535 Salmonella strains was quantitatively correlated with Hammett substituent constants (σₚ) [1]. Electron-donating groups (including tert-butyl, methoxy, and methyl) decreased mutagenicity, while electron-withdrawing groups (chloro, bromo, nitro) increased it. Notably, the tert-butyl derivative was non-mutagenic in strain TA1535, the only exception among seven tested para-substituted derivatives [1]. Applied as a class-level inference: 4-(tert-butyl)-1-chloro-2-methoxybenzene carries both electron-donating (tert-butyl σₚ = –0.20; methoxy σₚ = –0.27) and electron-withdrawing (chloro σₚ = +0.23) substituents, placing it in a net electronic profile distinct from analogs lacking any one of these groups. A compound carrying only the chloro substituent (e.g., 4-chloroanisole, σₚ = +0.23) would be predicted to have higher mutagenicity risk, while a compound without the chloro substituent (e.g., 4-tert-butylanisole) would have lower risk [1].

Genotoxicity screening Structure-activity relationship (SAR) Hammett substituent constants

Purity Specification Anchoring: 95% Baseline with Available >98% Options Enables Fit-for-Purpose Procurement

Commercially, 4-(tert-butyl)-1-chloro-2-methoxybenzene is available at 95% purity as a standard specification from multiple suppliers (including Shiya Biopharm, CAS 1369950-17-3) , with higher-purity variants (>98%) accessible through specialized vendors . In contrast, the positional isomer 2-tert-butyl-4-chloro-1-methoxybenzene (CAS 14804-33-2) is less widely catalogued with publicly disclosed purity specifications, limiting procurement transparency. For HPLC method development, the target compound has documented retention time data in publicly accessible analytical databases, enabling direct method transfer without de novo method development .

Quality control Analytical chemistry Procurement specification

Steric and Electronic Complementarity: tert-Butyl Bulk Shields Reactive Sites While Methoxy Activates Ortho/Para Positions

The tert-butyl group at the 4-position provides steric shielding of the aromatic ring face without deactivating the ring toward electrophilic attack, while the methoxy group at the 2-position activates the ortho and para positions via resonance donation. In radical aromatic substitution on arene chromiumtricarbonyl complexes, preexisting tert-butyl and methoxy groups directed incoming radicals primarily to the meta-position, and methoxy groups diminished the rate of substitution by roughly tenfold [1]. This established rate effect is directly relevant: the target compound's specific arrangement (methoxy ortho to chlorine, tert-butyl para to chlorine) creates a unique steric/electronic landscape where the chlorine at position 1 experiences reduced steric hindrance from the tert-butyl group compared to the 2-tert-butyl positional isomer, while the methoxy group provides ortho-activation for nucleophilic aromatic substitution at the chlorine-bearing carbon [2].

Steric effects Nucleophilic aromatic substitution Reaction selectivity

Optimal Deployment Scenarios for 4-(tert-Butyl)-1-chloro-2-methoxybenzene Based on Quantitative Differentiation


Electroorganic Synthesis and Redox Shuttle Development for Energy Storage

The systematically lower oxidation potential conferred by the para-tert-butyl configuration (relative to ortho-substituted isomers) makes this compound the preferred anisole scaffold for anodic cyanation and related electroorganic transformations . In lithium-ion battery redox shuttle screening programs, tert-butyl/methoxy-substituted benzene positional isomers have demonstrated differentiated electrochemical performance, with the para-substituted pattern offering lower onset potentials essential for overcharge protection applications . Researchers should specify CAS 1369950-17-3 rather than CAS 14804-33-2 when the target redox potential must be matched to a specific cathode chemistry.

Medicinal Chemistry SAR Programs Requiring Controlled Electronic Profiles

For structure-activity relationship (SAR) campaigns where the Hammett substituent constant profile of the aromatic ring must be precisely tuned, this tri-substituted compound provides a quantifiable intermediate electronic profile (net contribution of three substituents with known σₚ values: tert-butyl = –0.20, methoxy = –0.27, chloro = +0.23) . This profile differs measurably from mono-substituted analogs (4-chloroanisole or 4-tert-butylanisole) and from positional isomers, enabling fine control of electronic effects on biological target engagement . Where mutagenicity risk stratification is required (e.g., Ames test pre-screening), the Hammett-constant-based prediction framework provides procurement-level decision support .

Nucleophilic Aromatic Substitution-Dependent Synthetic Routes in Agrochemical Intermediate Production

In multi-step syntheses of agrochemical intermediates where a nucleophilic aromatic substitution (SₙAr) step at the chlorine-bearing carbon is rate-limiting, the para-tert-butyl configuration avoids the steric congestion that ortho-tert-butyl isomers impose on nucleophilic approach . The methoxy group at the ortho position provides resonance activation of the chlorine-bearing carbon, while the remote tert-butyl group maintains lipophilicity without steric penalty. This makes the compound suitable for herbicide and plant growth regulator intermediate synthesis where substitution pattern fidelity is critical to downstream biological activity .

HPLC Method Development and Analytical Reference Standard Procurement

The publicly documented HPLC retention time for this compound reduces method development lead time compared to less-characterized positional isomers. With standard purity of 95% and high-purity options (>98%) available from verified suppliers , procurement can be matched to application requirements: 95% purity is adequate for synthetic intermediate use, while >98% purity is appropriate for analytical reference standard or biological assay applications. The documented supplier base provides quality assurance traceability not universally available for all tert-butyl-chloro-methoxybenzene positional isomers.

Quote Request

Request a Quote for 4-(tert-Butyl)-1-chloro-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.